

An In-Depth Technical Guide to the Chemical Properties of 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Azidoethanol-d4**, a deuterated analog of 2-Azidoethanol. While specific experimental data for the d4 variant is limited in publicly available literature, this guide extrapolates its properties based on the well-documented characteristics of its non-deuterated counterpart. The inclusion of deuterium labels makes **2-Azidoethanol-d4** a valuable tool in mechanistic studies, metabolic tracking, and as an internal standard in quantitative analyses.

Core Chemical Properties

2-Azidoethanol-d4 is a stable, isotopically labeled version of 2-azidoethanol where the four hydrogen atoms on the ethylene glycol backbone have been replaced with deuterium. This substitution results in a higher molecular weight and distinct spectroscopic properties, which are invaluable for specific research applications.

General Properties



Property	Value (2- Azidoethanol)	Predicted Value (2- Azidoethanol-d4)	Reference
Molecular Formula	C2H5N3O	C ₂ HD ₄ N ₃ O	[1]
Molecular Weight	87.08 g/mol	91.10 g/mol	[1]
Appearance	Colorless to slightly yellow liquid	Colorless to slightly yellow liquid	[2]
Boiling Point	60 °C @ 15 Torr	Similar to non- deuterated form	
Density	~1.146 g/cm³	Slightly higher than non-deuterated form	[3]
Solubility	Soluble in water, chloroform, and methanol	Similar to non- deuterated form	[4]

Note: Properties for **2-Azidoethanol-d4** are predicted based on the known properties of 2-Azidoethanol.

Synthesis and Isotopic Labeling

The synthesis of **2-Azidoethanol-d4** would parallel the established methods for its non-deuterated analog, with the key difference being the use of a deuterated starting material. The most common synthetic route involves the nucleophilic substitution of a haloethanol with sodium azide.

Proposed Synthetic Route

The most viable method for the synthesis of **2-Azidoethanol-d4** is the reaction of a deuterated 2-haloethanol with sodium azide. The general reaction is as follows:

$$X-CD_2-CD_2-OH + NaN_3 \rightarrow N_3-CD_2-CD_2-OH + NaX$$
 (where X = Cl, Br)

The starting material, 2-bromoethanol-d4 or 2-chloroethanol-d4, can be sourced commercially or synthesized from ethylene glycol-d4.



Experimental Protocol: Synthesis of 2-Azidoethanol from 2-Bromoethanol

This protocol for the non-deuterated form can be adapted for the synthesis of the d4 analog by substituting 2-bromoethanol with 2-bromoethanol-d4.

Materials:

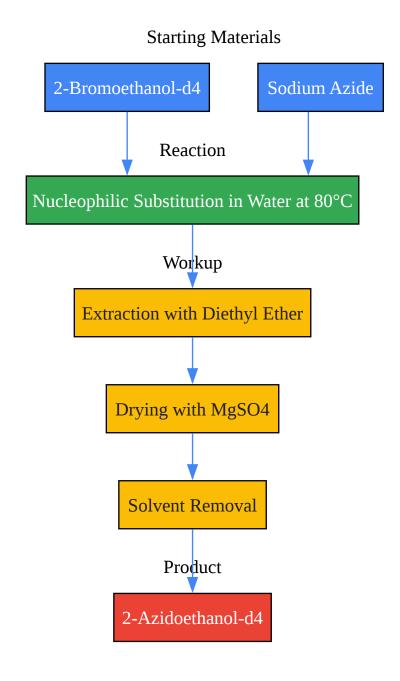
- 2-Bromoethanol (or 2-Bromoethanol-d4)
- Sodium azide (NaN₃)
- Water (H₂O)
- Diethyl ether (Et₂O)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve sodium azide (3.0 equivalents) in water.[5]
- Add 2-bromoethanol (1.0 equivalent) to the solution.
- Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.
- After cooling to room temperature, extract the aqueous solution with diethyl ether (4 times).
- Combine the organic layers and dry over anhydrous magnesium sulfate.[5]
- Filter the solution and remove the solvent under reduced pressure to yield 2-azidoethanol as a light-yellow oil.[5]

A similar procedure using 2-chloroethanol can also be employed, though it may require longer reaction times or slightly harsher conditions due to the lower reactivity of the chloride leaving group.[6]





Click to download full resolution via product page

Synthesis workflow for 2-Azidoethanol-d4.

Spectroscopic Data

The primary utility of **2-Azidoethanol-d4** lies in its distinct spectroscopic signature compared to its non-deuterated counterpart.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **2-Azidoethanol-d4** is expected to show a significant simplification compared to the non-deuterated form. The signals corresponding to the ethylene backbone protons would be absent. A broad singlet for the hydroxyl proton (-OH) would still be present. For 2-azidoethanol, typical shifts are observed around 3.77 ppm (t, 2H, -CH₂N₃) and 3.44 ppm (t, 2H, -CH₂OH).[7]
- ¹³C NMR: The carbon-13 NMR spectrum of **2-Azidoethanol-d4** would be very similar to the non-deuterated version, showing two signals for the two carbon atoms. The carbon attached to the hydroxyl group typically appears around 61.8 ppm, and the carbon attached to the azide group appears around 53.8 ppm.[5][6] Deuterium coupling might lead to slight splitting or broadening of these signals.
- ²H NMR: A deuterium NMR spectrum would show two signals corresponding to the two deuterated methylene groups.

Mass Spectrometry (MS)

The mass spectrum of **2-Azidoethanol-d4** will show a molecular ion peak (M+) that is 4 mass units higher than that of 2-Azidoethanol, reflecting the presence of four deuterium atoms. The exact mass of 2-Azidoethanol is 87.043 g/mol .[1]

Applications in Research and Drug Development

The primary application of **2-Azidoethanol-d4** is as a versatile building block and tracer in various scientific fields, particularly in drug discovery and development.

- Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[6] This allows for the efficient and specific conjugation of the 2-azidoethanol-d4 moiety to molecules containing an alkyne group.
- Bioconjugation: Through click chemistry, 2-Azidoethanol-d4 can be used to label biomolecules such as proteins, nucleic acids, and lipids. The hydroxyl group provides a point for further functionalization.



- Metabolic Studies: The deuterium label allows for the tracking of molecules in biological systems using mass spectrometry. This is particularly useful for studying the metabolic fate of drugs or drug candidates.
- Quantitative Analysis: 2-Azidoethanol-d4 can serve as an internal standard in mass spectrometry-based quantitative assays, allowing for more accurate determination of the concentration of the non-deuterated analog in complex mixtures.
- Glycosylation: 2-Azidoethanol is used as a reagent in the glycosylation of mono- or polysaccharides.[8]
- DNA Synthesis Blocker: It is also used as a 2'-deoxy-ethynyluridine (EdU) blocker in nuclear DNA studies.[8]

Key applications of **2-Azidoethanol-d4**.

Safety and Handling

2-Azidoethanol is a potentially explosive compound and should be handled with care. It is also classified as a substance that causes severe skin burns and eye damage.[1]

- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from heat and sources of ignition. Keep the container tightly closed.
- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

It is crucial to consult the Safety Data Sheet (SDS) for 2-Azidoethanol before handling the compound. The same precautions should be applied to its deuterated analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. 2-Azidoethanol | C2H5N3O | CID 123118 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azido-ethanol | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Azidoethanol, CAS No. 1517-05-1 iChemical [ichemical.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Azidoethanol | High-Purity Reagent for Research [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of 2-Azidoethanol-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621786#2-azidoethanol-d4-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.